REACTION_CXSMILES
|
O.NN.[C:4]([C:6]1[C:7]([N:17]2C(=O)C3=CC=CC=C3C2=O)=[N:8][CH:9]=[C:10]([CH:12]([O:15][CH3:16])[O:13][CH3:14])[N:11]=1)#[N:5]>CO>[NH2:17][C:7]1[C:6]([C:4]#[N:5])=[N:11][C:10]([CH:12]([O:15][CH3:16])[O:13][CH3:14])=[CH:9][N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
3-cyano-5-dimethoxymethyl-2-phthalimidopyrazine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC=C(N1)C(OC)OC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Immediately after the addition
|
Type
|
CUSTOM
|
Details
|
crystals were precipitated after a few minutes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1C#N)C(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |